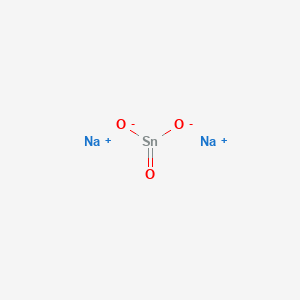
Ácido 2-metil-2-hexenoico
Descripción general
Descripción
2-Methyl-2-hexenoic acid, also known as (E)-2-methyl-2-hexenoic acid, is an organic compound with the molecular formula C7H12O2. It is a carboxylic acid with a double bond between the second and third carbon atoms and a methyl group attached to the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
2-Methyl-2-hexenoic acid, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s known that this compound is a volatile organic compound (voc) that is emitted from the human body . VOCs usually reflect the metabolic condition of an individual .
Biochemical Pathways
It’s known that metabolic disorders derived from enzyme deficiencies or transport defects often result in the accumulation of particular metabolites in body fluids due to impairment in normal biochemical pathways . It’s possible that 2-Methyl-2-hexenoic acid could be involved in similar processes.
Result of Action
It’s known that contracting an infectious or metabolic disease often results in a change in body odour . Therefore, changes in the levels of 2-Methyl-2-hexenoic acid could potentially be associated with certain diseases or disorders.
Análisis Bioquímico
Biochemical Properties
It is known to have a green, musty, earthy, sweet, fruity odor
Molecular Mechanism
It is known to be a Bronsted acid, capable of donating a hydron to an acceptor
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Methyl-2-hexenoic acid has been studied for its adsorption and desorption behavior on alumina . The study found that 2-Methyl-2-hexenoic acid irreversibly adsorbed on the basic alumina sites in a bridging mode
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-hexenoic acid, can be synthesized through several methods. One common approach involves the epoxidation of hexenoic acid followed by methylation. This method typically uses epoxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst . The resulting epoxide is then subjected to methylation using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-2-hexenoic acid, often involves the use of heterogeneous catalysts. For example, vanadium oxide or transition metal catalysts can be employed to facilitate the epoxidation and subsequent methylation reactions . These methods are designed to optimize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-hexenoic acid, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of hexanoic acid derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the double bond.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hexanoic acid derivatives.
Substitution: Esters, amides, and other functional derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid, 2-methyl-: Similar in structure but lacks the double bond.
3-Methyl-2-hexenoic acid: Similar but with the methyl group attached to the third carbon.
5-Methyl-2-hexenoic acid: Similar but with the methyl group attached to the fifth carbon.
Uniqueness
2-Methyl-2-hexenoic acid, is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its double bond and methyl group positioning make it particularly useful in certain chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
(E)-2-methylhex-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVMBAFZSPEQU-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067422 | |
| Record name | 2-Hexenoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28897-58-7, 97961-66-5 | |
| Record name | 2-Hexenoic acid, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028897587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexenoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexenoic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylhex-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-2-hexenoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZM6AC2ZNF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-methyl-2-hexenoic acid influence its interaction with cinchonidine?
A: The structure of MHA, particularly its carboxylic acid group, plays a crucial role in its interaction with cinchonidine (CD). Research suggests that MHA predominantly forms hydrogen bonds with CD, primarily involving the quinuclidine nitrogen and hydroxyl group of CD []. DFT calculations and spectroscopic data point to the formation of stable complexes, specifically "1:3, halfN, cyclic" and "1:3, halfN, cyclic tilted", where three MHA molecules connect via hydrogen bonding, with two directly interacting with CD []. This interaction leads to a specific confinement of CD's torsional motions, slightly distorting its conformation [].
Q2: Can you elaborate on the significance of understanding the adsorption behavior of 2-methyl-2-hexenoic acid on alumina?
A: Understanding the adsorption behavior of MHA on alumina is crucial due to its implications in heterogeneous catalysis. Studies utilizing in situ polarization-modulation infrared reflection-absorption spectroscopy (PM-IRRAS) have shown that MHA irreversibly adsorbs onto basic alumina sites in a bridging mode []. This strong interaction highlights the potential of alumina as a support material in catalytic processes involving MHA. Further research comparing its adsorption behavior to other acids like salicylic acid and benzoic acid can provide insights into selectivity and efficiency in catalytic applications [].
Q3: What analytical techniques are valuable in studying the interactions and properties of 2-methyl-2-hexenoic acid?
A3: Several analytical techniques prove valuable in studying MHA:
- NMR spectroscopy: Provides information about the structure and dynamics of MHA, particularly its interaction with molecules like cinchonidine [].
- ATR-IR spectroscopy: Helps identify specific vibrational modes of MHA, offering insights into its binding modes and interactions with other molecules [, ].
- PM-IRRAS: Enables real-time monitoring of MHA adsorption and desorption processes on surfaces like alumina, elucidating its kinetic behavior [].
- DFT calculations: Complement experimental data by predicting stable conformations, vibrational frequencies, and interaction energies, offering a deeper understanding of MHA's behavior [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















